molecular formula C7H7ClFNO2S B2638342 5-Chloro-4-fluoro-2-methanesulfonylaniline CAS No. 1465676-51-0

5-Chloro-4-fluoro-2-methanesulfonylaniline

Cat. No. B2638342
CAS RN: 1465676-51-0
M. Wt: 223.65
InChI Key: BXNNJHRMRGPBHM-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methanesulfonylaniline is a chemical compound with the molecular formula C7H7ClFNO2S . It has a molecular weight of 223.65 .


Molecular Structure Analysis

The InChI code for 5-Chloro-4-fluoro-2-methanesulfonylaniline is 1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

5-Chloro-4-fluoro-2-methanesulfonylaniline is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .

Scientific Research Applications

Efficient Synthesis of Substituted Methyl Synthons

5-Chloro-4-fluoro-2-methanesulfonylaniline serves as a precursor in the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives. These derivatives are valuable as tunable substituted methyl synthons in organic synthesis, leveraging a new C–S bond-forming strategy for their preparation. This approach is notable for its high efficiency and selectivity, making it a significant advancement in the synthesis of fluoromethylated organic molecules (Prakash et al., 2010).

Sulfonation and Derivative Formation

The compound is involved in studies related to the sulfonation of phenols and the synthesis of sulfonic acids, demonstrating the intermediacy of phenyl hydrogen sulfates in these processes. These studies contribute to a deeper understanding of the sulfonation mechanism and the formation of various phenyl methanesulfonates, enriching the field of aromatic sulfonation (Wit et al., 2010).

Novel Synthesis Routes

Research has also focused on developing novel synthetic routes to compounds utilizing 5-Chloro-4-fluoro-2-methanesulfonylaniline. For instance, a novel synthesis route has been reported for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the preparation of pesticides. This synthesis provides an alternate and efficient route, emphasizing the compound's role in the synthesis of agriculturally relevant chemicals (Xiao-hua Du et al., 2005).

Inhibition Studies

Further research includes the compound's derivatives as potent inhibitors in biochemical pathways. For example, N-(5-substituted) thiophene-2-alkylsulfonamides, derived from similar sulfonyl compounds, have been identified as potent inhibitors of 5-lipoxygenase, showcasing the therapeutic potential of derivatives in inflammatory diseases (Beers et al., 1997).

Mechanism of Action

The mechanism of action for 5-Chloro-4-fluoro-2-methanesulfonylaniline is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as in the synthesis of other compounds or in biological systems .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use of 5-Chloro-4-fluoro-2-methanesulfonylaniline are not specified in the sources I found. Its use would likely depend on the specific needs of the chemical or pharmaceutical industry .

properties

IUPAC Name

5-chloro-4-fluoro-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO2S/c1-13(11,12)7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNNJHRMRGPBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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